molecular formula C13H16ClN3O4S B10980507 N-(3-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide

N-(3-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide

Cat. No.: B10980507
M. Wt: 345.80 g/mol
InChI Key: ORIQFEWOIOWWBS-UHFFFAOYSA-N
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Description

Compound X , is a synthetic organic compound with a complex structure. It falls within the class of ureido benzamides and has garnered interest due to its potential biological activities.

Preparation Methods

Synthetic Routes:: The synthesis of Compound X involves several steps

    Starting Material: Begin with 3-chloroaniline.

    Reaction 1: React 3-chloroaniline with (SOCl₂) to form the corresponding .

    Reaction 2: Treat the 3-chloroanilinium chloride with to obtain the intermediate .

    Reaction 3: Cyclize the N-(3-chlorophenyl)urea with (a cyclic sulfone) to yield Compound X.

Industrial Production:: Industrial-scale production typically involves optimization of these reactions, purification steps, and scalability considerations.

Chemical Reactions Analysis

Compound X can undergo various chemical reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction of the carbonyl group is possible.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common reagents include oxidizing agents , reducing agents , and nucleophiles . Major products depend on reaction conditions and substituents.

Scientific Research Applications

Compound X has diverse applications:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate, especially in areas related to potassium channels.

    Biological Studies: It may modulate ion channels or exhibit other biological effects.

    Industry: It could serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. Compound X likely interacts with specific molecular targets, possibly potassium channels or other proteins. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While Compound X is unique due to its specific structure, it shares similarities with other ureido benzamides. Notable related compounds include:

    Compound Y:

    Compound Z:

Properties

Molecular Formula

C13H16ClN3O4S

Molecular Weight

345.80 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetamide

InChI

InChI=1S/C13H16ClN3O4S/c14-9-2-1-3-10(6-9)16-12(18)7-15-13(19)17-11-4-5-22(20,21)8-11/h1-3,6,11H,4-5,7-8H2,(H,16,18)(H2,15,17,19)

InChI Key

ORIQFEWOIOWWBS-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NCC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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